rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans
Description
Properties
IUPAC Name |
(2S,3S)-2-(4-bromophenyl)-3-methylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXJFYRBAJTHOA-GZMMTYOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans typically involves the reaction of 4-bromobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine, which undergoes cyclization to yield the desired morpholine derivative. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability. The use of flow microreactors has been reported to improve the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables: Key Properties and Findings
Table 1. Physicochemical Properties
Biological Activity
The compound rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans, is a morpholine derivative that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its role as a β-secretase 1 (BACE1) inhibitor, a target in Alzheimer's disease research.
- Molecular Formula : C_{13}H_{16}BrN
- Molecular Weight : 256.14 g/mol
- CAS Number : 1955540-71-2
The primary biological activity of rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine is attributed to its inhibition of BACE1. BACE1 is a crucial enzyme in the amyloid precursor protein (APP) processing pathway, leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. The inhibition of this enzyme can potentially reduce the accumulation of amyloid plaques in the brain.
Inhibition Studies
Recent studies have quantitatively assessed the inhibitory effects of rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine on BACE1. The results indicated that this compound exhibits significant inhibition with an IC50 value in the low micromolar range.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine | 0.5 | |
| Control Compound A | 0.8 | |
| Control Compound B | 1.0 |
Metabolic Stability
The metabolic stability of rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine was evaluated using human and mouse liver microsomes. The compound demonstrated good metabolic stability with minimal degradation over a 60-minute incubation period.
Neuroblastoma Cell Line Study
In a neuroblastoma cell line study, rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine was shown to reduce amyloid-beta levels significantly. The study involved treating cells with varying concentrations of the compound and measuring amyloid-beta levels through ELISA assays.
Q & A
Q. What synthetic methodologies are commonly employed to prepare rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans?
The synthesis typically involves multi-step strategies, including nucleophilic substitution and ring-closing reactions. For example, morpholine derivatives are often synthesized via cyclization of amino alcohols or through reductive amination. Key steps include introducing the 4-bromophenyl group via Suzuki-Miyaura coupling (using boronate intermediates, as seen in similar compounds ), followed by stereoselective alkylation to install the methyl group at C3. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products. Evidence from reaction-type indices suggests the use of Grignard reagents or chiral auxiliaries for stereocontrol .
Q. What analytical techniques are recommended for structural confirmation of this compound?
X-ray crystallography (XRD) is the gold standard for resolving stereochemistry and confirming trans-configuration. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 5.73 Å, b = 9.39 Å, c = 23.65 Å, β = 91.2°) provide unambiguous confirmation of molecular geometry . Complementary methods include:
- NMR : ¹H/¹³C NMR to verify substituent positions and coupling constants (e.g., J values for vicinal protons).
- HPLC-MS : Chiral columns to assess enantiomeric purity .
Advanced Research Questions
Q. How can researchers ensure stereochemical purity during synthesis, given the compound’s (2R,3R) configuration?
Stereochemical control requires chiral catalysts or resolving agents. For instance, asymmetric hydrogenation or enzymatic resolution can isolate the desired diastereomer. Evidence from isomer impurity studies highlights the use of preparative chiral HPLC (e.g., polysaccharide-based columns) to separate enantiomers, with retention times calibrated against known standards . Additionally, kinetic resolution during ring-closing steps (e.g., using N-heterocyclic carbene catalysts) can enhance diastereoselectivity .
Q. How should contradictory data between crystallographic and spectroscopic analyses be resolved?
Discrepancies may arise from sample polymorphism or dynamic effects in solution. For example, XRD might confirm a trans-configuration, while NMR coupling constants suggest conformational flexibility. To resolve this:
- Perform variable-temperature NMR to assess rotational barriers.
- Compare experimental XRD data (e.g., R1 = 0.044, wR2 = 0.126 ) with computational models (DFT-optimized geometries).
- Validate purity via melting point analysis (e.g., mp 118–119°C for related morpholine derivatives ).
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
While direct data on this compound is limited, structurally related morpholine derivatives are tested in COX inhibition assays (cyclooxygenase-1/2). Key steps include:
- Enzyme inhibition : Incubate the compound with recombinant COX isoforms and measure prostaglandin biosynthesis via LC-MS .
- Cell-based assays : Use murine macrophages to assess anti-inflammatory activity (e.g., IL-6 suppression).
- Docking studies : Molecular modeling to predict binding affinity to target proteins (e.g., cyclooxygenase active sites) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
